3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
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Overview
Description
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group, a carbonyl group, and a chromenone moiety with methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone moiety can be synthesized via cyclization reactions involving appropriate precursors, such as salicylaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can result in various substituted derivatives .
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A related piperazine derivative with similar structural features.
1-(4-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group.
Uniqueness
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is unique due to its combination of a piperazine ring with a chromenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXZEWXIMHYGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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